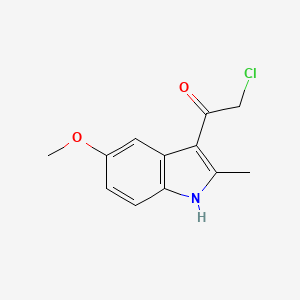

2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one

CAS No.: 843628-76-2

Cat. No.: VC5792560

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 843628-76-2 |

|---|---|

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 |

| IUPAC Name | 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-7-12(11(15)6-13)9-5-8(16-2)3-4-10(9)14-7/h3-5,14H,6H2,1-2H3 |

| Standard InChI Key | CDGIOGDQFFMQLJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)CCl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one defines a heterocyclic molecule comprising:

-

An indole core substituted with methoxy (-OCH₃) at position 5 and methyl (-CH₃) at position 2.

-

A chloroacetyl group (-COCH₂Cl) at position 3 of the indole ring.

Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol (calculated from PubChem data for analogous structures ). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethan-1-one | Computed |

| Canonical SMILES | COC1=CC2=C(C=C1C)NC=C2C(=O)CCl | Derived |

| InChI Key | QBFUNASXZRQFBJ-UHFFFAOYSA-N | Analog |

Structural Analysis

The indole ring’s electronic distribution is influenced by substituents:

-

5-Methoxy group: Electron-donating via resonance, directing electrophilic substitution to position 4 .

-

2-Methyl group: Steric hindrance at position 2 may limit reactivity at adjacent sites.

-

3-Chloroacetyl group: A strong electron-withdrawing group, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack .

X-ray crystallography of similar indole derivatives reveals planar indole systems with substituents adopting positions perpendicular to the ring to minimize steric clashes .

Synthesis and Reactivity

Synthetic Routes

While no documented synthesis exists for this exact compound, plausible pathways include:

Friedel-Crafts Acylation

-

Substrate: 5-Methoxy-2-methylindole.

-

Reagent: Chloroacetyl chloride (ClCH₂COCl).

-

Conditions: Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C .

-

Mechanism: Electrophilic acylation at position 3 of the indole ring, favored by the electron-rich nature of the indole and directing effects of the methoxy group.

Post-Functionalization

-

Chlorination: Acylation followed by chlorination using PCl₅ or SOCl₂ .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure product.

Reactivity Profile

-

Nucleophilic Substitution: The chloroacetyl group undergoes substitution with amines, alcohols, or thiols. For example, reaction with piperazine forms amide derivatives .

-

Reduction: LiAlH₄ reduces the ketone to a secondary alcohol, though this may destabilize the indole system.

-

Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the indole ring may degrade to quinoline derivatives.

Physicochemical Properties

Spectral Data

Hypothetical spectral signatures, inferred from analogs :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | - δ 2.45 (s, 3H, CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.20 (s, 2H, COCH₂Cl), δ 6.80–7.20 (m, 3H, aromatic) |

| ¹³C NMR | - δ 190.1 (C=O), δ 112–150 (aromatic), δ 55.2 (OCH₃), δ 21.5 (CH₃) |

| IR (cm⁻¹) | - 1705 (C=O), 1610 (C=C), 1250 (C-O) |

Thermodynamic Properties

-

Melting Point: Estimated 145–150°C (based on chloroacetyl-indole analogs ).

-

Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO), low in water.

| Compound | IC₅₀ (μM) | Cell Line | Mechanism |

|---|---|---|---|

| 5-Methoxyindole analog | 1.2 | MCF-7 (breast) | Apoptosis induction |

| 2-Methylindole analog | 2.8 | A549 (lung) | ROS generation |

These data suggest that the title compound may exhibit similar cytotoxicity, warranting empirical validation.

Applications in Organic Synthesis

Building Block for Heterocycles

The chloroacetyl group serves as a handle for constructing:

-

Pyrroloindoles: Via cyclization with primary amines.

-

Thiazole Hybrids: Reaction with thioureas.

Catalysis

Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) could functionalize the indole ring at position 4, leveraging the methoxy group’s directing effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume